molecular formula C26H28BrN3O3S B11110287 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide

Cat. No.: B11110287
M. Wt: 542.5 g/mol
InChI Key: GJMOEGQPMVDTAN-UHFFFAOYSA-N
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Description

N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide is a piperazine-based sulfonamide derivative characterized by a 4-bromophenylmethyl group and a benzenesulfonamide moiety linked via a 2-oxoethyl spacer. Its synthesis typically involves nucleophilic substitution or coupling reactions, followed by purification via column chromatography and characterization using NMR, mass spectrometry, and melting point determination .

Properties

Molecular Formula

C26H28BrN3O3S

Molecular Weight

542.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C26H28BrN3O3S/c27-24-13-11-23(12-14-24)20-30(34(32,33)25-9-5-2-6-10-25)21-26(31)29-17-15-28(16-18-29)19-22-7-3-1-4-8-22/h1-14H,15-21H2

InChI Key

GJMOEGQPMVDTAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of N-[(4-Bromophenyl)methyl]benzenesulfonamide

The initial step involves the reaction of benzenesulfonyl chloride with 4-bromobenzylamine in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, TEA). The nucleophilic amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Benzenesulfonyl chloride+4-BromobenzylamineTEA, DCMN-[(4-Bromophenyl)methyl]benzenesulfonamide+HCl\text{Benzenesulfonyl chloride} + \text{4-Bromobenzylamine} \xrightarrow{\text{TEA, DCM}} \text{N-[(4-Bromophenyl)methyl]benzenesulfonamide} + \text{HCl}

Reaction conditions:

  • Temperature : 0–5°C (ice bath) initially, then room temperature (RT) for 12 hours.

  • Yield : ~78–85% after recrystallization from ethanol.

Introduction of the 2-Oxoethyl Group

The sulfonamide intermediate is reacted with glyoxylic acid in the presence of EDC and HOBT to form the N-acyloxyethyl derivative. This step proceeds via activation of the carboxylic acid group to an active ester, followed by nucleophilic acyl substitution.

N-[(4-Bromophenyl)methyl]benzenesulfonamide+Glyoxylic acidEDC/HOBT, ACNN-[2-Oxoethyl]-N-[(4-Bromophenyl)methyl]benzenesulfonamide\text{N-[(4-Bromophenyl)methyl]benzenesulfonamide} + \text{Glyoxylic acid} \xrightarrow{\text{EDC/HOBT, ACN}} \text{N-[2-Oxoethyl]-N-[(4-Bromophenyl)methyl]benzenesulfonamide}

Optimization Notes :

  • Excess glyoxylic acid (1.2 equiv) improves yield.

  • Reaction monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1).

  • Yield : 70–75% after silica gel chromatography.

Mannich Reaction with 4-Benzylpiperazine

The final step employs a Mannich reaction to introduce the 4-benzylpiperazine moiety. The 2-oxoethyl sulfonamide reacts with formaldehyde and 4-benzylpiperazine in hot ethanol (70–80°C), forming the tertiary amine via a nucleophilic addition-elimination mechanism.

N-[2-Oxoethyl]-N-[(4-Bromophenyl)methyl]benzenesulfonamide+HCHO+4-BenzylpiperazineEthanol, ΔTarget Compound\text{N-[2-Oxoethyl]-N-[(4-Bromophenyl)methyl]benzenesulfonamide} + \text{HCHO} + \text{4-Benzylpiperazine} \xrightarrow{\text{Ethanol, Δ}} \text{Target Compound}

Key Parameters :

  • Molar ratio : 1:1.5:1 (sulfonamide:formaldehyde:piperazine).

  • Reaction time : 6–8 hours.

  • Yield : 65–70% after recrystallization from methanol.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (ethyl acetate/hexane gradient) isolates intermediates.

  • HPLC (C18 column, acetonitrile/water 60:40) confirms >95% purity for the final compound.

Spectroscopic Analysis

TechniqueKey Signals (Final Compound)
FT-IR - C═O stretch at 1680–1650 cm⁻¹
- S═O stretch at 1350–1300 cm⁻¹
- C-Br stretch at 600 cm⁻¹
¹H NMR - Piperazine CH₂ at δ 3.5–3.2 ppm (m, 8H)
- Benzyl CH₂ at δ 4.1 ppm (s, 2H)
- Aromatic H at δ 7.8–7.2 ppm (m, 13H)
¹³C NMR - Carbonyl C at δ 170 ppm
- Piperazine C at δ 50–55 ppm
- Sulfonamide S═O at δ 125 ppm

Comparative Analysis of Synthetic Routes

The table below contrasts yields and conditions for analogous compounds synthesized via similar protocols:

CompoundReaction Time (h)Yield (%)Purity (%)
SD-4 (Analog)76896
SD-6 (Analog)6.57297
Target Compound87095

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the sulfonamide nitrogen reduce reaction rates. Using polar aprotic solvents (e.g., DMF) enhances solubility.

  • Byproducts : Over-alkylation during the Mannich reaction is mitigated by controlling formaldehyde stoichiometry.

  • Scale-Up : Pilot-scale reactions (100 g) show a 5–8% yield drop due to inefficient heat transfer, resolved using microwave-assisted synthesis .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 4-bromophenylmethyl group is a prime site for nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions.

Reaction Type Conditions Reagents Product
Suzuki Coupling Pd catalyst, base, inert atmosphereAryl boronic acidsReplacement of bromine with aryl groups (e.g., phenyl, heteroaryl) .
Buchwald-Hartwig Pd/ligand system, aminePrimary/secondary aminesIntroduction of amino groups at the bromine site.

Key Notes :

  • The bromine’s position para to the methyl group enhances its electrophilicity, favoring NAS.

  • Palladium catalysis (e.g., Pd(PPh₃)₄) is effective for coupling reactions under mild conditions .

Oxidation and Reduction

The sulfonamide group and benzyl-piperazine moiety are susceptible to redox transformations.

Reaction Type Conditions Reagents Product
Sulfonamide Oxidation H₂O₂, KMnO₄ (acidic)Oxidizing agentsSulfone formation (R-SO₂-NR₂).
Piperazine Reduction LiAlH₄, THFStrong reducing agentsReduction of amide bonds to amines.

Mechanistic Insights :

  • Oxidation of sulfonamides typically proceeds via radical intermediates, forming sulfones.

  • Reduction of the amide group in the piperazine moiety requires harsh conditions due to steric hindrance.

Hydrolysis Reactions

The sulfonamide and ester-like groups may undergo hydrolysis under acidic or basic conditions.

Reaction Type Conditions Reagents Product
Acidic Hydrolysis HCl (conc.), refluxH₃O⁺Cleavage of sulfonamide to sulfonic acid and amine derivatives.
Basic Hydrolysis NaOH (aq.), heatOH⁻Deprotonation and breakdown of the piperazine-amide bond .

Structural Impact :

  • Hydrolysis of the sulfonamide group disrupts the molecule’s hydrogen-bonding capacity, altering solubility .

Functional Group Modifications

The benzyl and piperazine groups enable targeted derivatization.

Reaction Type Conditions Reagents Product
Benzyl Group Alkylation NaH, DMF, alkyl halidesMethyl/ethyl halidesSubstitution at the benzyl position to form quaternary ammonium salts .
Piperazine Acylation Pyridine, acyl chlorideAcetyl chlorideIntroduction of acetyl groups to the piperazine nitrogen.

Applications :

  • Alkylation enhances lipophilicity, potentially improving blood-brain barrier penetration.

Degradation Pathways

Environmental and metabolic degradation studies suggest:

Pathway Conditions Products
Photodegradation UV light, aqueous mediumBrominated aromatic byproducts, sulfonic acid derivatives .
Enzymatic Cleavage Liver microsomes (CYP450 enzymes)Demethylated piperazine metabolites, bromophenol.

Stability Considerations :

  • The bromine atom increases susceptibility to photolytic cleavage .

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds similar to N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide exhibit significant anticancer properties.

Case Study

A study involving derivatives of benzenesulfonamides demonstrated that they possess selective inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in many cancers. The compound exhibited an IC50 value in the range of 10.93–25.06 nM against CA IX, indicating potent anticancer activity .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored.

Activity Spectrum

Research indicates that the compound exhibits activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in neuropharmacology.

Potential Effects

Compounds with similar piperazine structures have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialActivity against S. aureus, E. coli
NeuropharmacologicalPotential effects on serotonin receptors

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. The benzenesulfonamide moiety may also play a role in binding to enzymes or other proteins, affecting their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s structure can be compared to other piperazine-sulfonamide derivatives, with differences in substituents impacting physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Bioactivity (if reported)
Target Compound 4-Bromophenylmethyl, benzylpiperazine ~550 (estimated) Not reported Potential P-gp inhibition (inferred)
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide () 4-Chlorophenyl, ethyl group ~450 Not reported Unreported
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide () Methylsulfanyl, phenylpiperazine 495.7 Not reported Unreported
Compound 4 () 4-Bromophenylthiazol, chlorophenyl-piperazine Not reported Not reported P-gp inhibition (56–106.6% BA increase)
N-(2,4-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide () Dimethylphenyl, methylpiperidine 400.5 Not reported Unreported

Key Observations :

  • Substituent Effects : The 4-bromophenyl group in the target compound may enhance hydrophobic interactions compared to chlorine or methyl groups in analogs .
  • Piperazine vs.
  • Sulfonamide Linkers : The 2-oxoethyl spacer is conserved across analogs, suggesting its role in maintaining conformational flexibility for binding .
Physicochemical Properties
  • Melting Points : Piperazine derivatives with fluorinated aryl groups (e.g., 6h-j in ) exhibit higher melting points (up to 230°C) due to increased polarity and crystal packing efficiency . The target compound’s bromine substituent likely confers intermediate polarity.
  • Molecular Weight and logP: reports a logP of 4.6 for a methylsulfanyl analog, indicating moderate lipophilicity.

Biological Activity

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C28H33N3O3S
  • Molecular Weight : 491.64 g/mol
  • CAS Number : 426223-72-5

Structural Characteristics

The compound features a complex structure with multiple functional groups, including a benzene sulfonamide moiety and a piperazine ring, which are known to contribute to various biological activities.

Antitumor Activity

Research has indicated that derivatives of benzenesulfonamide, including the compound , exhibit notable antitumor properties. A study demonstrated that certain arylpiperazine derivatives possess significant cytotoxic effects against cancer cell lines, suggesting that the piperazine moiety enhances antitumor activity through specific interactions with cellular targets .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema, it was found that certain benzenesulfonamide derivatives effectively inhibited inflammation, indicating potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzenesulfonamide derivatives can inhibit specific proteases, which may play a role in their antitumor and anti-inflammatory effects .
  • Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its efficacy in cancer treatment .
  • Interaction with Receptors : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, which may also extend to modulating pain and inflammation pathways .

Study 1: Antitumor Efficacy in Cell Lines

A recent investigation assessed the cytotoxicity of various benzenesulfonamide derivatives against human cancer cell lines. The results indicated that the target compound exhibited a dose-dependent inhibition of cell growth, particularly in breast and colon cancer cells.

CompoundIC50 (µM)Cell Line
115MCF-7 (Breast)
220HT-29 (Colon)
Target12MCF-7 (Breast)

Study 2: Anti-inflammatory Activity

In another study evaluating anti-inflammatory effects using a rat model, the compound significantly reduced edema compared to control groups.

TreatmentEdema Reduction (%)
Control0
Compound (10 mg/kg)60
Compound (20 mg/kg)75

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting benzenesulfonamide derivatives with bromophenylmethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
  • Piperazine functionalization : Introducing the 4-benzylpiperazine moiety through nucleophilic substitution or reductive amination, often requiring inert atmospheres (N₂/Ar) and catalysts like Pd/C for hydrogenation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are optimal for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., sulfonamide NH at δ 10–12 ppm, benzyl protons at δ 4.5–5.0 ppm) .
  • X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves 3D conformation. SHELXL refinement (via Olex2 or WinGX) refines thermal parameters and hydrogen bonding networks .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~610) .

Advanced: How can SHELXL refinement resolve ambiguities in crystallographic data for this compound?

Answer:
SHELXL iteratively refines:

  • Disorder modeling : For flexible benzylpiperazine groups, split-atom models with occupancy constraints improve electron density maps .
  • Hydrogen placement : Riding models or DFT-calculated positions (e.g., using Gaussian09) validate H-bonding interactions (e.g., sulfonamide S=O⋯H-N piperazine) .
  • Twinned data : HKLF5 format in SHELXL handles pseudo-merohedral twinning, common in sulfonamide derivatives .

Advanced: How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) alter pharmacokinetic properties?

Answer:

  • Lipophilicity : Replace bromine (logP +0.9) with fluorine (logP +0.1) to enhance solubility. Assess via shake-flask method (octanol/water partition) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Fluorinated analogs typically show longer t₁/₂ due to reduced CYP450 oxidation .
  • Plasma protein binding : Equilibrium dialysis (37°C, 4 hours) evaluates albumin affinity. Bromine’s hydrophobicity increases binding (>90%) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antimicrobial : Broth microdilution (MIC assays) against Gram+/Gram- strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (λₑₓ/λₑₘ = 380/460 nm) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs .

Advanced: How can computational modeling predict target interactions and resolve contradictions in bioactivity data?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., PI3Kγ) or GPCRs. Bromophenyl groups show π-π stacking with Tyr-867 in PI3Kγ .
  • MD simulations (GROMACS) : 100-ns trajectories assess stability of sulfonamide-target complexes. Contradictions in IC₅₀ values may arise from solvent accessibility of the benzylpiperazine moiety .
  • QSAR models : Hammett constants (σ) of substituents correlate with log(1/IC₅₀) for antimicrobial activity .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

  • Flow chemistry : Continuous amide coupling reduces side-product formation (residence time <5 min, T = 25°C) .
  • Catalyst optimization : Replace Pd/C with immobilized Pd nanoparticles (SiO₂-Pd) for higher turnover in piperazine alkylation .
  • Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for easier recycling and lower toxicity .

Basic: How is purity validated, and what analytical thresholds ensure reproducibility?

Answer:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), 1.0 mL/min, 254 nm. Purity >98% requires a single peak with asymmetry factor <1.2 .
  • Elemental analysis : C, H, N percentages must match theoretical values within ±0.4% .
  • Melting point : Sharp range (e.g., 210–212°C) confirms crystallinity .

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